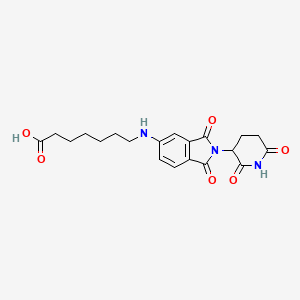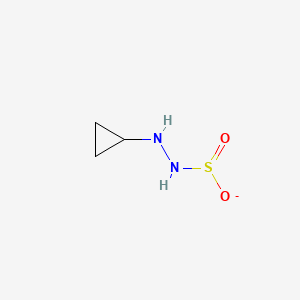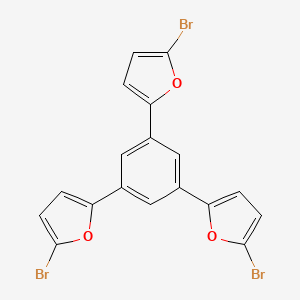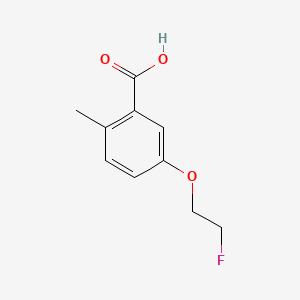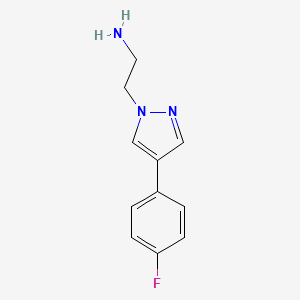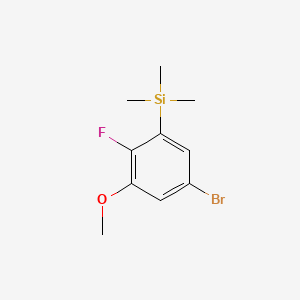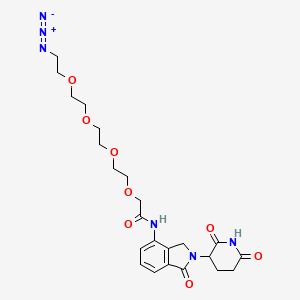
4-((5-Bromo-3-fluoropyridin-2-yl)oxy)-2-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol is a chemical compound that features a pyridine ring substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol typically involves the reaction of 5-bromo-3-fluoropyridine with appropriate reagents to introduce the oxy and butanol groups. One common method involves the use of a Suzuki coupling reaction, where 5-bromo-3-fluoropyridine is reacted with a boronic acid derivative under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-fluoropyridine: Shares the pyridine ring with bromine and fluorine substitutions but lacks the oxy and butanol groups.
2-bromo-5-fluoropyridine: Similar structure but with different positioning of the bromine and fluorine atoms.
(5-bromo-3-fluoropyridin-2-yl)methanol: Contains a methanol group instead of the butanol group.
Uniqueness
4-[(5-bromo-3-fluoropyridin-2-yl)oxy]-2-methylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the oxy and butanol groups, allows for a wide range of chemical modifications and applications.
Propiedades
Fórmula molecular |
C10H13BrFNO2 |
|---|---|
Peso molecular |
278.12 g/mol |
Nombre IUPAC |
4-(5-bromo-3-fluoropyridin-2-yl)oxy-2-methylbutan-2-ol |
InChI |
InChI=1S/C10H13BrFNO2/c1-10(2,14)3-4-15-9-8(12)5-7(11)6-13-9/h5-6,14H,3-4H2,1-2H3 |
Clave InChI |
BUJQAGILHKGZBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCOC1=C(C=C(C=N1)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


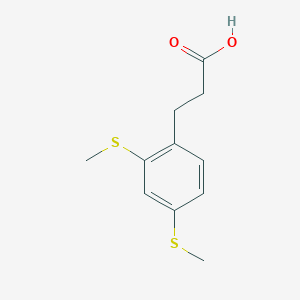
![1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)
![[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)

